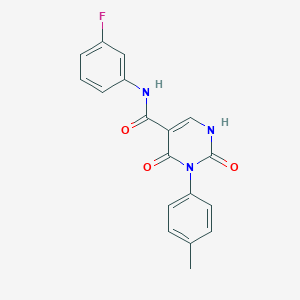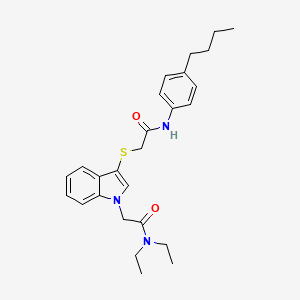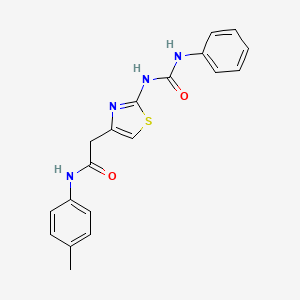![molecular formula C14H14N2O2 B11285345 3-butyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11285345.png)
3-butyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids .
Industrial Production Methods
Industrial production methods for 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for cyclodehydratation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The exact molecular targets and pathways for 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one would require further investigation.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[2,3-d]pyrimidin-2,4-diones: These compounds share a similar core structure and can be synthesized through cyclodehydrogenation or oxidation followed by cyclodehydratation.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their potential antitubercular activity and share structural similarities with 3-butylbenzofuro[3,2-d]pyrimidin-4(3H)-one.
Uniqueness
The uniqueness of 3-butyl1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-butyl-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N2O2/c1-2-3-8-16-9-15-12-10-6-4-5-7-11(10)18-13(12)14(16)17/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
ZZZMUKMURDIYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11285262.png)
![3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11285268.png)
![N-(2-fluorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285270.png)

![methyl 4,5-dimethoxy-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11285281.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B11285288.png)
![3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11285298.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-butylphenyl)acetamide](/img/structure/B11285304.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B11285305.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11285330.png)
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285334.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11285340.png)
